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Compound of Interest

Compound Name: Rivoglitazone

Cat. No.: B070887

Introduction

Rivoglitazone is a potent and selective member of the thiazolidinedione (TZD) class of insulin-
sensitizing drugs, investigated for the treatment of type 2 diabetes mellitus.[1][2] As a high-
affinity agonist for the peroxisome proliferator-activated receptor-gamma (PPARY), its
molecular structure is intricately linked to its pharmacological activity.[3] This document
provides a detailed examination of the molecular architecture of Rivoglitazone, its mechanism
of action, and the experimental methodologies used to characterize it, tailored for researchers,
scientists, and drug development professionals.

Molecular Structure and Physicochemical
Properties

Rivoglitazone is a complex organic molecule comprising three key moieties: a
thiazolidinedione headgroup, a central phenyl ring linker, and a substituted benzimidazole tail.
This specific arrangement is crucial for its potent interaction with the PPARYy ligand-binding
pocket.

e IUPAC Name: (RS)-5-{4-[(6-methoxy-1-methyl-1H-benzimidazol-2-yl) methoxy]benzyl}-1,3-
thiazolidine-2,4-dione[1][4]

e Molecular Formula: C20H19N304S[1][4][5][6]

« CAS Number: 185428-18-6[1][5][6]
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The key structural features include the acidic thiazolidinedione ring, which is essential for
binding to the PPARY receptor, and the extended hydrophobic tail, which contributes to the high
potency of the compound.

Table 1: Physicochemical Properties of Rivoglitazone

Property Value Source
Molar Mass 397.45 g-mol—1 [1][6]
Exact Mass 397.109619 Da [5]1[6]
Density 1.4+0.1 g/cm3 [5]
Boiling Point 669.3+40.0 °C at 760 mmHg [5]
Flash Point 358.6+27.3 °C [5]
LogP 2.95 [5]

Mechanism of Action: PPARYy Signaling Pathway

Rivoglitazone functions as a selective agonist for PPARYy, a nuclear receptor that is a master
regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[7][8][9] The activation of
PPARY by Rivoglitazone initiates a cascade of transcriptional events that ultimately enhance
insulin sensitivity.

The binding of Rivoglitazone to the ligand-binding domain of PPARYy induces a conformational
change in the receptor. This allows for the dissociation of corepressors and recruitment of
coactivators. The activated PPARY then forms a heterodimer with the Retinoid X Receptor
(RXR).[10] This PPARY-RXR complex binds to specific DNA sequences known as Peroxisome
Proliferator Response Elements (PPRES) in the promoter regions of target genes.[10] This
binding modulates the transcription of numerous genes involved in metabolic control, including
those for glucose transporter type 4 (GLUT4), leading to increased glucose uptake in adipose
tissue and skeletal muscle.[8] The overall effect is a potent reduction in hyperglycemia,
hyperinsulinemia, and hypertriglyceridemia.[11]
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Caption: PPARYy signaling pathway activated by Rivoglitazone.

Experimental Data and Protocols

The molecular structure and potency of Rivoglitazone have been elucidated through various
experimental techniques, including X-ray crystallography to define its three-dimensional
structure when bound to its target and in vitro assays to quantify its biological activity.

The first X-ray crystal structure of Rivoglitazone bound to the PPARY ligand-binding domain
provided critical insights into its high potency.[12] The analysis revealed that Rivoglitazone
establishes a unique hydrogen bond network with residues of the co-activator binding surface
(AF2) and makes more extensive contacts with helix 3 and the (-sheet compared to other
TZDs like rosiglitazone.[12]

Experimental Protocol: X-ray Crystallography of Ligand-Receptor Complex

e Protein Expression and Purification: The ligand-binding domain (LBD) of human PPARYy is
expressed in a suitable system (e.g., E. coli) and purified to homogeneity using
chromatography techniques such as affinity and size-exclusion chromatography.

o Complex Formation: The purified PPARy LBD is incubated with a molar excess of
Rivoglitazone to ensure complete binding.

o Crystallization: The PPARy-Rivoglitazone complex is crystallized using vapor diffusion
methods (hanging or sitting drop). This involves screening a wide range of conditions (e.qg.,
pH, salt concentration, precipitant type) to find optimal conditions for single-crystal growth.
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o X-ray Diffraction Data Collection: A single crystal is mounted and cryo-cooled. It is then
exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is
recorded as the crystal is rotated.

o Structure Determination and Refinement: The diffraction data are processed to determine the
electron density map of the complex. The structure is solved using molecular replacement,
using a known PPARYy structure as a search model.[13] The final atomic model of the
Rivoglitazone-PPARy complex is built and refined to fit the electron density map. The
structure is deposited in the Protein Data Bank (PDB ID: 5U5L).[13]

Rivoglitazone is the most potent PPARy agonist among the thiazolidinediones.[12][14] In vitro
studies using luciferase reporter assays have demonstrated that it activates human PPARy
more potently than both rosiglitazone and pioglitazone.[3][15]

Table 2: Comparative Potency of Rivoglitazone

Comparison Potency Fold-Increase Source
vs. Pioglitazone 16.4-fold higher [16]
vs. Rosiglitazone 3.6-fold higher [16]

Experimental Protocol: Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate a specific receptor by measuring the
expression of a reporter gene (luciferase).
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Caption: Experimental workflow for a PPARY luciferase reporter assay.
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e Cell Culture and Transfection: A suitable mammalian cell line (e.g., HT-1080) is cultured.[17]
The cells are then co-transfected with two plasmids:

o An expression plasmid encoding a fusion protein of the PPARYy ligand-binding domain
(LBD) and the GAL4 DNA-binding domain.

o Areporter plasmid containing the luciferase gene downstream of a promoter with GAL4
upstream activating sequences (UAS).

o Compound Treatment: The transfected cells are treated with various concentrations of
Rivoglitazone, alongside positive (e.g., Rosiglitazone) and negative (vehicle) controls.[17]

 Incubation: The cells are incubated for a set period (e.g., 24 hours) to allow for compound
uptake, receptor activation, and reporter gene expression.[17]

e Cell Lysis and Luminescence Measurement: The cells are lysed to release the cellular
contents, including the expressed luciferase enzyme. A luciferin substrate is added, and the
resulting luminescence is measured using a luminometer.

o Data Analysis: The luminescence signal is proportional to the level of PPARYy activation. The
data are plotted against compound concentration to generate a dose-response curve, from
which the half-maximal effective concentration (ECso) is calculated.

Clinical studies have provided quantitative data on the efficacy and pharmacokinetic profile of
Rivoglitazone.

Table 3: Summary of Clinical and Pharmacokinetic Data
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Parameter Finding Source
Efficacy

HbAlc Reduction (vs. -0.86% (1 mg/d) to -0.97% [16]
Placebo) (1.5-2 mg/d)

HbAlc Reduction (vs. Superior at high dose (-0.11% [16]
Pioglitazone) difference)

Triglyceride Reduction (vs.

Significant reduction [16]
Placebo)
Pharmacokinetics
Plasma Half-Life Approximately 13 hours [11][16]

Conclusion

The molecular structure of Rivoglitazone is expertly tailored for high-potency, selective
agonism of the PPARY nuclear receptor. Its thiazolidinedione head, central linker, and
benzimidazole tail work in concert to establish extensive interactions within the receptor's
ligand-binding pocket. This potent activation of the PPARYy signaling pathway leads to
significant improvements in glucose and lipid metabolism. The detailed characterization of its
structure and function through X-ray crystallography and in vitro assays provides a solid
foundation for understanding its therapeutic potential and for the rational design of future
metabolic drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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